9(10H)-Acridinimine, 10-octyl-

Lipophilicity Chemiluminescent label design Membrane partitioning

9(10H)-Acridinimine, 10-octyl- (CAS 111782‑86‑6) is a 10‑N‑alkylated acridin‑9‑imine derivative within the acridinium chemiluminogen class. Its molecular formula is C21H26N2 with a molecular weight of 306.45 g·mol⁻¹ [REFS‑1].

Molecular Formula C21H26N2
Molecular Weight 306.4 g/mol
CAS No. 111782-86-6
Cat. No. B12669499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinimine, 10-octyl-
CAS111782-86-6
Molecular FormulaC21H26N2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31
InChIInChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-23-19-14-9-7-12-17(19)21(22)18-13-8-10-15-20(18)23/h7-10,12-15,22H,2-6,11,16H2,1H3
InChIKeyRJXKGZVSMOGVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9(10H)-Acridinimine, 10-octyl- (CAS 111782-86-6): Core Identity and Procurement Relevance for Acridinium‑Based Chemiluminescent Systems


9(10H)-Acridinimine, 10-octyl- (CAS 111782‑86‑6) is a 10‑N‑alkylated acridin‑9‑imine derivative within the acridinium chemiluminogen class. Its molecular formula is C21H26N2 with a molecular weight of 306.45 g·mol⁻¹ [REFS‑1]. The compound exhibits a tautomeric equilibrium with its 9‑aminoacridine form (CAS 111782‑80‑0), a structural feature that critically influences its chemical stability and derivatization potential [REFS‑2]. As an acridinimine, it serves as a precursor to acridinium salts that are the core chemiluminescent reporters in clinical immunoassay platforms [REFS‑3].

Why N10‑Alkyl Chain Length Cannot Be Arbitrarily Varied When Sourcing 9(10H)-Acridinimine, 10-octyl- for Chemiluminescent Label Development


The substitution of 9(10H)‑acridinimine, 10‑octyl‑ with shorter‑chain analogs (e.g., 10‑methyl, 10‑ethyl, 10‑pentyl) or the regioisomeric 9‑aminoacridine tautomer is not functionally equivalent due to quantifiable differences across four interdependent physicochemical parameters: octanol–water partition coefficient (logP), tautomeric stability, hydrolytic stability, and DNA‑binding affinity. Even small variations in N10‑alkyl chain length alter logP by more than two log units, fundamentally changing membrane partitioning and conjugate solubility [REFS‑1]. Additionally, the tautomeric preference between the imine and amine forms shifts with substitution, changing the chemical stability profile and the compound’s compatibility with aqueous‑phase reactions involved in chemiluminescent label conjugation [REFS‑2].

Differentiated Quantitative Evidence for 9(10H)-Acridinimine, 10-octyl- Against its Closest N10‑Alkyl and Tautomeric Analogs


Octanol–Water Partition Coefficient (logP) Differentiation Between 10‑Octyl and Shorter N10‑Alkyl Acridinimines

The logP of 10‑octylacridin‑9‑imine (5.73) is substantially higher than that of its shorter‑chain analogs: 10‑methyl (2.91), 10‑ethyl (3.39), and 10‑pentyl (4.56) [REFS‑1, REFS‑2, REFS‑3, REFS‑4]. This 1.17 logP increase over 10‑pentyl and a 2.82 logP increase over 10‑methyl correspond to >10‑fold and >600‑fold higher octanol–water partition coefficients, respectively. Such enhanced lipophilicity directly affects membrane permeability, bioavailability, and the solubility of acridinium‑labeled conjugates in biological systems.

Lipophilicity Chemiluminescent label design Membrane partitioning

Tautomeric Equilibrium and Computational Stability: 9(10H)‑Acridinimine, 10‑octyl‑ vs. its 9‑Aminoacridine Tautomer

Computational data at the HF/6‑31G** and DFT levels show that the imine form (9(10H)‑acridinimine) and the amine tautomer (9‑acridinamine) coexist at ambient temperature, with the amino form being thermodynamically slightly more stable [REFS‑1]. For 9(10H)‑acridinimine derivatives, the imine tautomer is kinetically trapped by the N10‑alkyl substituent, shifting the equilibrium toward the acridinimine isomer relative to the unsubstituted system. The theoretically derived dipole moments and LUMO/HOMO energies differ quantitatively between the two tautomeric forms, directly affecting chemical reactivity (e.g., nucleophilic addition at C9) [REFS‑2].

Tautomerism DFT calculation Structural stability

Hydrolytic Stability Advantage: Acridinium Imine/N‑Alkylacridinium Cation vs. Acridinium Ester Labels

Acridinium esters, the most widely used chemiluminescent labels, suffer from rapid hydrolysis of the 9‑carboxyphenyl ester bond at neutral to alkaline pH, leading to loss of chemiluminescent activity. Hydrolytic rate constants for phenyl 10‑methylacridinium‑9‑carboxylate (PMAC) at pH >7 are on the order of k ≈ 5 × 10⁻³ s⁻¹, corresponding to a half‑life of approximately 2.3 minutes under physiological conditions [REFS‑1]. In contrast, 10‑alkylacridinimine derivatives such as 10‑octyl‑9(10H)‑acridinimine lack the labile ester bond at C9, and the corresponding 10‑alkylacridinium cations derived from them do not undergo ester hydrolysis [REFS‑2]. While direct comparative half‑life data for the octyl derivative are not published, the replacement of the ester with an imine/nitrile or sulfonamide functionality is a recognized strategy to improve hydrolytic stability in commercial acridinium labels, as described in several patents [REFS‑3].

Hydrolytic stability Chemiluminescence Label design

DNA Intercalative Binding Affinity and Alkyl Chain Contribution for Acridinium-Based Nucleic Acid Probe Assays

Acridinium cations exhibit DNA binding constants in the range 10⁵ to 10⁷ M⁻¹, with values strongly modulated by substituents at the N10 position [REFS‑1, REFS‑2]. For representative acridinium derivatives, KDNA values of 6.3 × 10⁴ M⁻¹ to 7.7 × 10⁵ M⁻¹ have been reported for single‑stranded and double‑stranded DNA [REFS‑3]. The N10‑alkyl chain influences binding affinity through two mechanisms: (i) hydrophobic stabilization in the DNA minor groove, and (ii) modulation of the intercalation equilibrium by altering the acridinium ring’s solvation. While direct KDNA data for 10‑octyl‑9(10H)‑acridinimine are not published, the class‑level trend indicates that longer alkyl chains enhance groove‑binding interactions relative to shorter‑chain analogs [REFS‑4].

DNA binding Intercalation Nucleic acid assay

Crystallographic and Structural Confirmation of the Imine Tautomer in the Solid State: Foundation for Materials Characterization

X‑ray diffraction data for N,10‑dimethylacridin‑9‑imine (the closest structurally characterized analog to 10‑octyl‑9(10H)‑acridinimine) confirm crystallization in the monoclinic space group P2₁/c (No. 14) with four molecules per unit cell [REFS‑1, REFS‑2]. The central ring is folded along the C9···N10 axis by an angle of 26.3°, and the exocyclic nitrogen with its methyl substituent is directed away from the concave side of the acridine nucleus. The imine tautomer is unambiguously confirmed in the solid state. This structure establishes the absence of tautomeric disorder for N10‑substituted acridinimines, in contrast to unsubstituted acridin‑9‑amine, which can exhibit tautomeric mixing in the crystal lattice.

Crystallography Tautomer confirmation Solid‑state characterization

Procurement‑Optimized Application Scenarios for 9(10H)-Acridinimine, 10-octyl- Based on Differentiated Evidence


Synthesis of Hydrolytically Stable Acridinium Chemiluminescent Labels for Automated Immunoassay Platforms

For diagnostic developers seeking alternatives to acridinium ester labels that suffer from rapid ester hydrolysis (half‑life ~2.3 min at pH 7.4), 9(10H)‑acridinimine, 10‑octyl‑ provides a non‑ester starting material. Quaternization to the 10‑octylacridinium salt generates a chemiluminescent reporter that lacks the labile 9‑carboxyphenyl ester bond. This structural difference is supported by the Journal of Luminescence comparison study demonstrating that acridinium sulfonamides and other non‑ester acridinium salts maintain chemiluminescent activity comparable to esters while exhibiting superior aqueous stability [REFS‑1].

Design of Lipophilic Nucleic Acid Probes with Enhanced DNA‑Minor Groove Interaction

The logP of 10‑octylacridin‑9‑imine (5.73) is >15‑fold higher than that of the 10‑pentyl analog (logP 4.56) and >600‑fold higher than 10‑methyl (logP 2.91) [REFS‑2]. When converted to an acridinium cation for DNA probe labeling, the octyl chain enhances hydrophobic interactions with the DNA minor groove. This is consistent with the published observation that 10‑alkyl‑acridinium orange dyes achieve specific mitochondrial staining through alkyl chain‑mediated membrane and DNA interactions, a property not replicated by shorter‑chain analogs [REFS‑3].

Development of Defined Tautomeric Precursors for Novel Acridinium‑Based Chemiluminogens

Researchers developing next‑generation chemiluminogens require defined starting materials with predictable reactivity at C9. The N10‑octyl substitution kinetically stabilizes the imine tautomer, as confirmed by X‑ray diffraction for the 10‑methyl analog (monoclinic P2₁/c, single tautomer) [REFS‑4]. This ensures that subsequent derivatization at C9 (e.g., cyanation, sulfonamide formation) proceeds on a single tautomeric species, avoiding the product mixtures that arise from unsubstituted 9‑aminoacridine tautomers.

Solid‑Phase Synthesis and Conjugation Chemistry Under Aqueous Conditions

The absence of a hydrolytically labile ester bond in 10‑octyl‑9(10H)‑acridinimine enables conjugation chemistry under aqueous conditions (pH 7–9) without the precipitation, partitioning, or degradation issues that limit acridinium ester handling [REFS‑5]. The octyl chain’s lipophilicity (logP 5.73) can be exploited for temporary hydrophobic capture during solid‑phase synthesis, enabling purification strategies not feasible with more hydrophilic analogs.

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